
tert-Butyl 4-aminoadamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-aminoadamantane-1-carboxylate: is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The tert-butyl group and the amino group attached to the adamantane core make this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-aminoadamantane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a commercially available hydrocarbon.
Functionalization: The adamantane core is functionalized by introducing a carboxylate group at the 1-position. This can be achieved through a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Amination: The carboxylate group is then converted to an amino group through a series of reactions, including reduction and amination.
tert-Butyl Protection: Finally, the amino group is protected with a tert-butyl group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-aminoadamantane-1-carboxylate can undergo oxidation reactions, where the amino group is oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Nitroadamantane derivatives.
Reduction Products: Aminoadamantane derivatives.
Substitution Products: Various substituted adamantane derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-aminoadamantane-1-carboxylate is used as a building block in organic synthesis. Its rigid structure and functional groups make it a valuable intermediate for the synthesis of complex molecules.
Biology: In biological research, this compound is used to study the effects of adamantane derivatives on biological systems. It serves as a model compound for investigating the interactions of adamantane-based drugs with biological targets.
Medicine: this compound has potential applications in medicinal chemistry. Adamantane derivatives are known for their antiviral and neuroprotective properties, and this compound is being explored for similar therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-aminoadamantane-1-carboxylate involves its interaction with specific molecular targets. The rigid adamantane core allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. The amino group can form hydrogen bonds with target molecules, enhancing binding affinity. The tert-butyl group provides steric hindrance, which can influence the compound’s selectivity and potency.
Comparison with Similar Compounds
1-Aminoadamantane: Lacks the tert-butyl group, making it less sterically hindered.
4-Aminoadamantane-1-carboxylate: Similar structure but without the tert-butyl protection.
tert-Butyl 1-aminoadamantane-4-carboxylate: Isomeric compound with different functional group positions.
Uniqueness: tert-Butyl 4-aminoadamantane-1-carboxylate is unique due to the combination of the tert-butyl group, amino group, and adamantane core. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The tert-butyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions.
Properties
IUPAC Name |
tert-butyl 4-aminoadamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)15-6-9-4-10(7-15)12(16)11(5-9)8-15/h9-12H,4-8,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHERARRCXCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC3CC(C1)C(C(C3)C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-tert-butyl-1-[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2649893.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2649895.png)
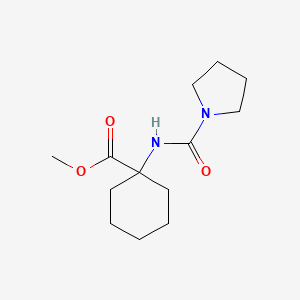
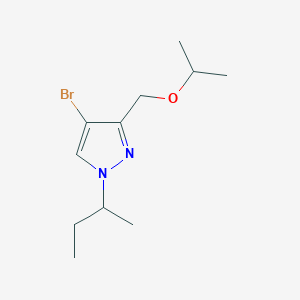
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2649900.png)
![[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-o-tolyl-methanone](/img/structure/B2649901.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2649902.png)
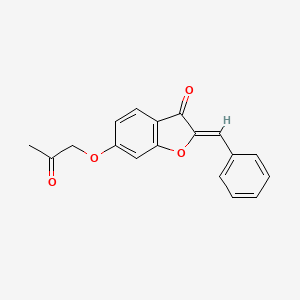
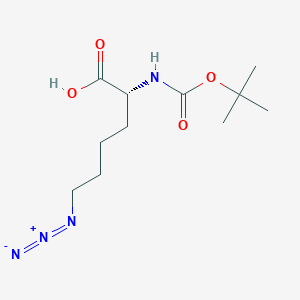
![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)
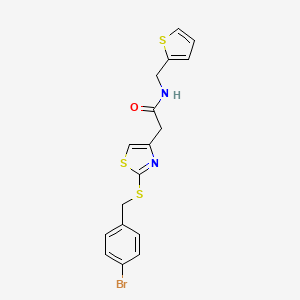
![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2649912.png)
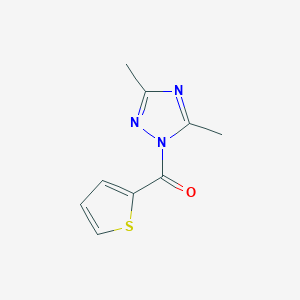
![2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2649915.png)
